Benzyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate
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Overview
Description
Benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with benzyl chloroformate in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxide form of the compound .
Scientific Research Applications
Benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase I, which is crucial for DNA replication in cancer cells . The compound can also interact with signaling pathways, leading to the modulation of cellular processes like apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,6-naphthyridine, such as:
Genz-644282: Known for its anticancer properties, inhibiting lung cancer, renal carcinoma, colon cancer, and melanoma.
BAY-94-8862: A nonsteroidal antagonist of the mineralocorticoid receptor.
AMG 337: An antagonist to the receptor tyrosine kinase mesenchymal epithelial transition factor in cancer cells.
Uniqueness
What sets benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate apart is its unique combination of a benzyl group and a chloro substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.
Properties
IUPAC Name |
benzyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-7-6-13-10-19(9-8-14(13)18-15)16(20)21-11-12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMALFCKOMZVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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